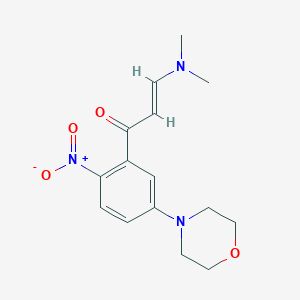
(E)-3-(dimethylamino)-1-(5-morpholino-2-nitrophenyl)-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(dimethylamino)-1-(5-morpholino-2-nitrophenyl)-2-propen-1-one is a useful research compound. Its molecular formula is C15H19N3O4 and its molecular weight is 305.334. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-3-(dimethylamino)-1-(5-morpholino-2-nitrophenyl)-2-propen-1-one, also known by its CAS number 866018-52-2, is a compound that has garnered interest due to its potential biological activities. This compound features a complex structure characterized by a dimethylamino group and a morpholino-nitrophenyl moiety, which may contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C15H19N3O4 |
| Molar Mass | 305.33 g/mol |
| Boiling Point | 519.8 ± 50.0 °C (Predicted) |
| Density | 1.238 ± 0.06 g/cm³ (Predicted) |
| pKa | 6.20 ± 0.70 (Predicted) |
The compound's structure is essential for understanding its interactions at the molecular level, particularly in relation to biological targets.
Research indicates that compounds similar to this compound may exhibit significant activity against various biological targets, particularly in the context of enzyme inhibition and receptor modulation.
Acetylcholinesterase Inhibition
One notable area of interest is the compound's potential as an acetylcholinesterase inhibitor . Acetylcholinesterase plays a critical role in neurotransmission by breaking down acetylcholine in the synaptic cleft. Inhibition of this enzyme can lead to increased levels of acetylcholine, which may enhance synaptic transmission and has implications for treating neurodegenerative diseases like Alzheimer's.
Case Studies and Research Findings
- In Vitro Studies : A study conducted on piperazine derivatives showed that certain modifications could lead to enhanced inhibition of acetylcholinesterase, suggesting that similar structural features in this compound might confer similar properties .
- Antimicrobial Activity : Preliminary investigations have indicated that compounds with nitrophenyl groups often exhibit antimicrobial properties. The presence of the morpholino group may further enhance this activity by improving solubility and bioavailability .
- Anticancer Potential : Some studies have explored the cytotoxic effects of related compounds on various cancer cell lines, demonstrating that derivatives with similar structures can induce apoptosis in cancer cells . The specific mechanisms remain under investigation but may involve the modulation of signaling pathways associated with cell survival.
Safety and Toxicology
While exploring the biological activity of this compound, it is crucial to assess its safety profile. Toxicological evaluations are essential to determine any adverse effects associated with its use.
特性
IUPAC Name |
(E)-3-(dimethylamino)-1-(5-morpholin-4-yl-2-nitrophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-16(2)6-5-15(19)13-11-12(3-4-14(13)18(20)21)17-7-9-22-10-8-17/h3-6,11H,7-10H2,1-2H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKHSJRKJCERIQ-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=C(C=CC(=C1)N2CCOCC2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=C(C=CC(=C1)N2CCOCC2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24821791 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














